molecular formula C24H25N3O5 B3487026 2-methoxy-3-[5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl]quinoline

2-methoxy-3-[5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl]quinoline

Cat. No.: B3487026
M. Wt: 435.5 g/mol
InChI Key: BOVSMBNVBAREAH-UHFFFAOYSA-N
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Description

2-methoxy-3-[5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl]quinoline is a complex organic compound that features a quinoline core substituted with a methoxy group and a 1,2,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-3-[5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl]quinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of an appropriate precursor, such as 2-aminobenzophenone, with a suitable reagent like formic acid or acetic anhydride. The resulting quinoline derivative is then subjected to further functionalization to introduce the methoxy group and the 1,2,4-oxadiazole ring.

The formation of the 1,2,4-oxadiazole ring can be achieved through the reaction of a hydrazide intermediate with an appropriate carboxylic acid derivative under dehydrating conditions. The triethoxyphenyl group is typically introduced via a nucleophilic substitution reaction, using a suitable electrophile and base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-3-[5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl]quinoline can undergo a variety of chemical reactions, including:

    Oxidation: The methoxy and triethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The quinoline core and the oxadiazole ring can be reduced under appropriate conditions to yield partially or fully saturated derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoline and phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxyquinoline carboxylic acid, while reduction of the quinoline core can produce tetrahydroquinoline derivatives.

Scientific Research Applications

2-methoxy-3-[5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl]quinoline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-methoxy-3-[5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl]quinoline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. For example, it could inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-3-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]quinoline: Similar structure but with trimethoxyphenyl group instead of triethoxyphenyl.

    2-methoxy-3-[5-(3,4,5-triethoxyphenyl)-1,2,4-thiadiazol-3-yl]quinoline: Contains a thiadiazole ring instead of an oxadiazole ring.

Uniqueness

The presence of the triethoxyphenyl group and the 1,2,4-oxadiazole ring in 2-methoxy-3-[5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl]quinoline imparts unique chemical properties, such as enhanced solubility and specific electronic characteristics, which can be advantageous in certain applications compared to similar compounds.

Properties

IUPAC Name

3-(2-methoxyquinolin-3-yl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5/c1-5-29-19-13-16(14-20(30-6-2)21(19)31-7-3)23-26-22(27-32-23)17-12-15-10-8-9-11-18(15)25-24(17)28-4/h8-14H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVSMBNVBAREAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NC(=NO2)C3=CC4=CC=CC=C4N=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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